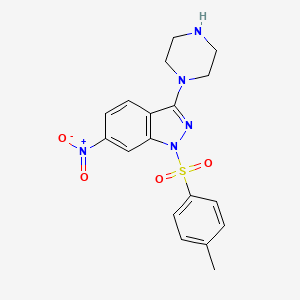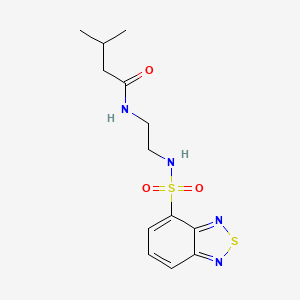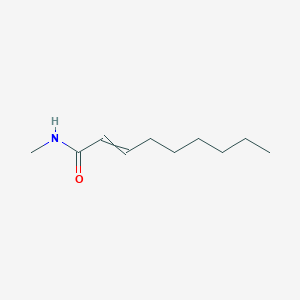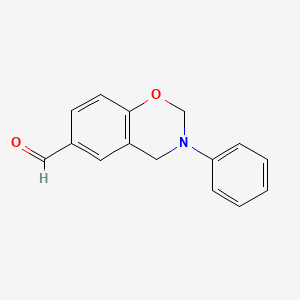
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperazine moiety attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the nitro-indazole intermediate with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: Finally, the piperazine moiety is attached through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group on the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Substituted Piperazine Derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is employed as a tool to probe biological systems and to study the mechanisms of action of related compounds.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-6-amino-3-(piperazin-1-yl)-1H-indazole: Contains an amino group instead of a nitro group, leading to different properties.
1-(4-Methylbenzene-1-sulfonyl)-3-(morpholin-4-yl)-1H-indazole: Contains a morpholine ring instead of a piperazine ring, which may affect its interaction with biological targets.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the presence of both the nitro group and the piperazine moiety, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921224-94-4 |
|---|---|
Molekularformel |
C18H19N5O4S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |
InChI-Schlüssel |
HWQCDRGNSKAHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)
![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

